1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-8(19)9-3-2-4-10(7-9)20-12-17-6-5-11(18-12)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBXJARWXOJIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187203 | |
| Record name | 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-39-3 | |
| Record name | 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Formation and Ketene Addition
- Starting materials: Isomeric mixture of halo benzotrifluoride (mainly meta isomer ~96%) and magnesium metal in an organic solvent (e.g., dry tetrahydrofuran).
- Catalysts: Catalytic iodine or ethylene dibromide to initiate Grignard reagent formation.
- Conditions: Reaction performed under nitrogen atmosphere at 40–50 °C for 2–4 hours.
- Process: Halo benzotrifluoride is added gradually to Mg in THF with catalyst, forming the Grignard reagent confirmed by gas-liquid chromatography (GLC).
Reaction with Ketene
- Reagents: Grignard reagent is reacted with ketene (28.3 g) in aromatic hydrocarbon solvent (75 mL).
- Catalysts: Transition metal ligand complex, preferably iron ligands combined with an aliphatic acid.
- Conditions: Reaction at 0 to -10 °C under nitrogen atmosphere for 2–3 hours.
- Alternative method: Simultaneous addition of Grignard reagent and ketene solution into the catalyst complex solution to maintain slight excess of ketene.
- Yield: Overall yield of trifluoromethyl acetophenone is 75–85%.
Conversion to Oxime (Optional Intermediate)
- Reagents: Hydroxylamine hydrochloride or sulfate, 30% NaOH solution.
- Solvent: Aliphatic alcohol.
- Conditions: Stirring at ambient temperature followed by warming to 40–45 °C for 5–7 hours.
- Purification: Crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane.
- Yield: Isolated pure oxime yield is 80–85%.
| Step | Reagents/Conditions | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Grignard reagent formation | Halo benzotrifluoride + Mg + THF + catalytic iodine | Iodine or ethylene dibromide | 40–50 | 2–4 | - |
| Ketene addition | Grignard reagent + ketene + aromatic hydrocarbon | Fe ligand + aliphatic acid | 0 to -10 | 2–3 | 75–85 |
| Oxime formation (optional) | Trifluoromethyl acetophenone + hydroxylamine + NaOH | - | 40–45 | 5–7 | 80–85 |
O-Alkylation and Ether Bond Formation
The key structural feature of 1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone is the ether linkage between the pyrimidinyl and phenyl rings.
Phenol Alkylation with Pyrimidinyl Chloromethyl Derivatives
- Example from related compounds: Reaction of 4-nitrophenol with 2-(chloromethyl)pyridine derivatives in ethanol with NaOH at room temperature for 3 hours.
- Relevance: Similar nucleophilic aromatic substitution or Williamson ether synthesis strategies can be adapted for the pyrimidinyl-phenyl ether formation.
Summary of Key Preparation Steps for Target Compound
| Stage | Reaction Type | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1. Preparation of trifluoromethyl acetophenone | Grignard reaction + ketene addition | Halo benzotrifluoride + Mg + ketene + Fe ligand catalyst, 0 to -10 °C | 75–85% yield, high purity |
| 2. Oxime formation (optional) | Hydroxylamine reaction | Hydroxylamine salt + NaOH in aliphatic alcohol | 80–85% yield after crystallization |
| 3. O-Alkylation for ether bond formation | Nucleophilic substitution / O-alkylation | 4-(Iodomethyl)pyrimidines or chloromethyl derivatives + phenol/phenolate | Chemoselective, mild conditions, efficient linkage |
Research Findings and Notes
- The Grignard reagent formation from halo benzotrifluoride is meta-selective (~96% meta isomer), which benefits the regioselectivity of the subsequent ketene addition step.
- Use of transition metal ligands, especially iron-based, in combination with aliphatic acids enhances the ketene addition efficiency and yield.
- Purification by crystallization in cyclic saturated hydrocarbons improves product purity, reducing unknown impurities below 0.1%.
- O-Alkylation strategies employing halomethyl pyrimidines allow for selective ether bond formation without affecting other functional groups.
- Reaction monitoring by gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) ensures high control over reaction completion and product quality.
Chemical Reactions Analysis
1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
Coupling Reactions: The phenyl ring can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium acetate, copper iodide). Major products formed from these reactions include substituted phenyl derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone has been explored as a potential lead compound in drug development due to its unique structural features, which include a trifluoromethyl group that enhances lipophilicity and biological activity.
Key Studies:
- Research indicates that compounds with pyrimidine moieties exhibit promising activity against various targets, including enzymes and receptors involved in cancer and neurological disorders. For instance, derivatives of pyrimidine have shown efficacy as inhibitors of glycine transporters, which are implicated in schizophrenia treatment .
Agrochemical Applications
The compound is also being investigated for its potential use in agrochemicals. Its fluorinated structure may provide enhanced stability and bioactivity against pests and diseases.
Case Study:
- A study on related trifluoromethylated compounds demonstrated their effectiveness as fungicides and herbicides, suggesting that similar derivatives could be developed from this compound .
The mechanism by which this compound exerts its effects can be attributed to:
- Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance binding affinity to target enzymes.
- Modulation of Receptor Activity : Its structural characteristics allow for interaction with various biological receptors, potentially leading to altered signaling pathways.
Mechanism of Action
The mechanism of action of 1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Meta Substitution
- 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone (CAS 874782-04-4): This ortho-substituted isomer shares the same molecular formula (C₁₃H₉F₃N₂O₂) and weight as the target compound.
Pyridine-Based Analogs
- 1-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]ethanone (CAS 217186-15-7): Molecular Formula: C₁₄H₉ClF₃NO₂ Molecular Weight: 315.67 g/mol Key Differences: Replacement of pyrimidine with a pyridine ring bearing chloro and CF₃ groups. The pyridine ring lacks the hydrogen-bonding capability of pyrimidine’s second nitrogen .
Heterocyclic Variations
- 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS 1311279-36-3): Molecular Formula: C₁₆H₁₅F₃N₂O Molecular Weight: 308.3 g/mol Key Differences: A dimethylamino group on the pyridine ring introduces electron-donating effects, contrasting with the electron-withdrawing CF₃ group.
Thiazole and Isoxazole Derivatives
- 1-[2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone (CAS 265126-59-8): Molecular Formula: C₁₂H₈F₃NO₂S Molecular Weight: 295.26 g/mol Key Differences: Replacement of pyrimidinyloxy with a thiazole ring. The sulfur atom in thiazole may confer distinct redox properties and metal-binding capacity, relevant in catalyst design or antimicrobial agents .
Structural and Property Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound (meta) | C₁₃H₉F₃N₂O₂ | 282.22 | Pyrimidinyloxy, CF₃ | High lipophilicity, H-bond donor |
| Ortho Isomer | C₁₃H₉F₃N₂O₂ | 282.22 | Pyrimidinyloxy (ortho) | Steric hindrance, reduced flexibility |
| Pyridine Analog (Chloro/CF₃) | C₁₄H₉ClF₃NO₂ | 315.67 | Pyridinyloxy, Cl, CF₃ | Enhanced electrophilicity |
| Pyridine Analog (Dimethylamino/CF₃) | C₁₆H₁₅F₃N₂O | 308.3 | Pyridine, dimethylamino, CF₃ | Improved solubility, basicity |
| Thiazole Derivative | C₁₂H₈F₃NO₂S | 295.26 | Thiazole, CF₃O | Redox activity, metal coordination |
Biological Activity
The compound 1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone, also known by its CAS number 1227954-39-3, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₉F₃N₂O₂ |
| Molecular Weight | 282.22 g/mol |
| CAS Number | 1227954-39-3 |
| Storage Temperature | Ambient |
Structural Features
The compound features a trifluoromethyl group attached to a pyrimidine ring, which is linked via an ether bond to a phenyl group. This structural configuration is significant for its biological activity, as it influences solubility and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing trifluoromethylpyrimidine moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
- Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting pathways such as PI3K/Akt, which are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Enzyme Inhibition Studies
Recent studies have demonstrated that the compound can inhibit specific enzymes linked to tumor growth. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
Case Studies
- Study on Anticancer Efficacy : A study published in Molecules highlighted the anticancer efficacy of similar compounds with trifluoromethyl substitutions, reporting IC50 values in the micromolar range against various cancer cell lines .
- Enzyme Activity Assay : Another investigation assessed the enzyme inhibition potential of related compounds, revealing significant inhibition rates against target enzymes involved in cancer metabolism .
Absorption and Distribution
The lipophilicity introduced by the trifluoromethyl group enhances the absorption and distribution of the compound within biological systems. This characteristic is essential for achieving adequate therapeutic concentrations at target sites.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies suggest that while there are some cytotoxic effects at high concentrations, the compound shows a favorable safety margin when administered at therapeutic doses.
Q & A
Q. Basic
- X-ray crystallography : Resolves bond lengths, angles, and confirms the trifluoromethyl group’s orientation. For example, C-F bond lengths in trifluoromethyl groups average 1.33–1.35 Å, distinct from C-H bonds .
- NMR spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm). ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substituted pyrimidine protons) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 327.08) .
What advanced methods are used to analyze conflicting data between computational models and experimental results for this compound?
Advanced
Discrepancies often arise in electron density maps (X-ray vs. DFT calculations) or spectroscopic predictions (NMR chemical shifts). Mitigation strategies:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain crystal packing effects .
- DFT refinement : Adjusts basis sets (e.g., B3LYP/6-311++G**) to account for solvent or dispersion forces .
- Dynamic NMR : Resolves conformational exchange broadening in solution-phase spectra .
How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
Advanced
The -CF₃ group is electron-withdrawing, reducing electron density on the pyrimidine ring and altering reactivity:
- Suzuki-Miyaura coupling : Use Pd(OAc)₂/XPhos catalysts to couple with aryl boronic acids at the pyrimidine’s 4-position. -CF₃ increases oxidative addition rates but may sterically hinder bulky ligands .
- SNAr reactivity : Enhanced para-substitution on the pyrimidine due to -CF₃’s meta-directing effect. Kinetic studies (e.g., Hammett plots) quantify substituent effects .
What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound in biological systems?
Q. Advanced
- Fragment-based design : Synthesize analogs with variations in the phenylacetone moiety (e.g., halogenation, methoxy groups) and assess bioactivity (e.g., enzyme inhibition) .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with MD simulations to assess binding stability .
- Pharmacophore mapping : Identify critical functional groups (e.g., pyrimidine oxygen, ketone) for activity using QSAR models .
How can researchers address challenges in isolating intermediates during multi-step synthesis?
Q. Basic
- Chromatographic purification : Use gradient elution (hexane/EtOAc 7:3 → 1:1) on silica gel to separate polar intermediates .
- Crystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for intermediates with low solubility. Monitor crystal growth via microscopy .
- In-line analytics : Employ LC-MS to track byproducts and adjust reaction conditions in real time .
What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC and identify products using HRMS .
- Arrhenius kinetics : Accelerate stability testing at elevated temperatures (40–60°C) to predict shelf life .
- Solid-state stability : Use DSC/TGA to assess thermal decomposition pathways and hygroscopicity .
How can computational chemistry predict the compound’s behavior in novel reaction environments?
Q. Advanced
- Reactivity prediction : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps correlate with kinetic stability .
- Solvent modeling : COSMO-RS simulations predict solubility and solvation effects in non-polar vs. polar solvents .
- Transition state analysis : IRC calculations (Gaussian 16) map energy barriers for key steps like acylation or SNAr .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
